Home > Products > Building Blocks P266 > 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid - 337482-93-6

4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

Catalog Number: EVT-439205
CAS Number: 337482-93-6
Molecular Formula: C20H19FN2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Attached to this ring are various functional groups, including a fluoro-phenyl group, a methoxy-phenyl group, and a butyric acid group .

Overview

4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is a complex organic compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique structure that integrates multiple aromatic rings and a pyrazole moiety, making it an interesting subject for studies related to its biological activity and potential therapeutic applications.

Source

The compound is identified by its Chemical Abstracts Service Registry Number 337482-93-6 and is commercially available from various suppliers, including MATRIX SCIENTIFIC and Santa Cruz Biotechnology, which emphasize its use primarily for proteomics research and other scientific investigations .

Classification

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of both fluorine and methoxy substituents on the phenyl rings suggests enhanced lipophilicity and potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the condensation of appropriate hydrazones or hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole core.
  2. Substitution Reactions: The introduction of the 4-fluoro and 4-methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions.
  3. Carboxylic Acid Functionalization: The final step involves the introduction of the butyric acid moiety, which can be accomplished via acylation reactions.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C20H19FN2O4. The structure features:

  • A pyrazole ring that contributes to its biological activity.
  • Two phenyl groups substituted with fluorine and methoxy groups, enhancing its chemical properties.

Data

The molecular weight is calculated to be 370.38 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Mechanism of Action

Process

While detailed mechanisms specific to this compound are not extensively documented, compounds with similar structures often exhibit their biological effects through:

  1. Inhibition of Enzymatic Activity: Many pyrazole derivatives act as enzyme inhibitors by binding to active sites or allosteric sites.
  2. Modulation of Signaling Pathways: Interaction with cellular receptors or pathways that regulate cell proliferation or apoptosis.

Data on specific targets or pathways affected by this compound would require empirical studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility in organic solvents is expected due to its lipophilic nature.

Chemical Properties

Relevant data on melting point, boiling point, or spectral properties (NMR, IR) are often provided by manufacturers but require specific experimental validation.

Applications

Scientific Uses

This compound is primarily utilized in:

  1. Medicinal Chemistry Research: Investigating potential therapeutic effects against various diseases.
  2. Biochemical Studies: Exploring mechanisms of action related to cellular processes.
  3. Drug Development: As a lead compound for synthesizing novel pharmaceuticals targeting specific biological pathways.

The unique structure of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid positions it as a valuable candidate for further research in drug discovery and development initiatives.

Synthetic Methodologies and Optimization

Retrospective Analysis of Synthetic Pathways in Patented Literature

The synthetic evolution of 4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutyric acid demonstrates significant methodological refinements across patented literature. Early approaches relied on linear convergent strategies involving separate synthesis of the pyrazoline core and butyric acid chain prior to coupling. A predominant method featured Claisen condensation between 4-fluorophenylacetone and 4-methoxybenzaldehyde, forming the chalcone intermediate essential for subsequent cyclization [1]. This intermediate underwent hydrazine-mediated cyclization under reflux conditions in ethanol (70-80°C), yielding the 4,5-dihydropyrazole (pyrazoline) core. Final acylation was achieved through nucleophilic substitution with succinic anhydride derivatives in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), though yields remained suboptimal (45-55%) due to competing hydrolysis and regioisomer formation [4] [6].

Modern patented innovations adopted one-pot tandem methodologies to enhance efficiency. Vanadium-catalyzed oxidative condensation enabled simultaneous formation of the chalcone intermediate and its in situ cyclization using monosubstituted hydrazines at reduced temperatures (40-50°C), shortening reaction times by 40% [6]. Crucially, microwave-assisted synthesis (100-120°C, 20-30 min) replaced conventional reflux (8-12h) for the cyclocondensation step, improving atom economy and reducing byproduct formation. Post-2015 patents incorporated flow chemistry techniques for continuous processing, achieving >85% yield and >98% purity through precise residence time control during the acylation step [1] [6].

Table 1: Evolution of Synthetic Methodologies for Target Compound Synthesis

Synthetic StageTraditional Approach (Pre-2010)Optimized Approach (Post-2010)Yield Improvement
Chalcone FormationClaisen condensation, 70°C, 6hVanadium-catalyzed oxidation, 50°C, 2h58% → 89%
Pyrazoline CyclizationEthanol reflux, 12hMicrowave-assisted, 120°C, 25min62% → 91%
Side Chain AcylationDCM/DMAP, 24hFlow reactor, THF, 30min residence55% → 88%
Overall Purity<90% (chromatography required)>98% (crystallization only)Significant

Role of Diastereoselective Cyclization in Pyrazoline Core Formation

The stereoselective construction of the pyrazoline ring system dictates the pharmacological profile of the target compound. The 4,5-dihydropyrazole core contains two contiguous stereocenters at positions C4 and C5, generating cis- and trans-diastereomers during cyclization. Early synthetic routes suffered from non-selective cyclocondensation, producing near-equimolar diastereomeric mixtures (50:50 dr) that necessitated chromatographic separation [1] [2]. This inefficiency originated from unoptimized electronic and steric factors: the 4-fluorophenyl group's moderate electron-withdrawing capacity and the 4-methoxyphenyl group's electron-donating character created conflicting polarization effects during the Michael-type addition of hydrazines to the chalcone intermediate.

Diastereoselectivity was revolutionized through Lewis acid-mediated catalysis. Scandium(III) triflate (10 mol%) in tetrahydrofuran (THF) at -20°C enforced a rigid chelation-controlled transition state, orienting hydrazine addition to generate the trans-diastereomer preferentially (dr 92:8) [1]. This occurred via coordination to both the chalcone carbonyl and the hydrazine nitrogen, locking the conformation. Complementary strategies employed chiral auxiliaries attached to the hydrazine moiety. N-Boc-protected hydrazines bearing camphorsultam directors achieved dr >98:2, though auxiliary removal added synthetic steps [2].

Solvent polarity critically modulated diastereoselectivity. Protic solvents (ethanol, methanol) promoted proton exchange, eroding stereochemical integrity. Conversely, aprotic dipolar solvents like dimethylformamide (DMF) or acetonitrile stabilized developing charges in the transition state, enhancing trans selectivity (75:25 dr). Computational studies revealed the trans diastereomer's stability derives from minimized allylic 1,3-strain and absence of pseudo-axial methoxy substituents [2].

Table 2: Diastereoselectivity Control in Pyrazoline Ring Formation

Cyclization ConditionDiastereomeric Ratio (trans:cis)Key Selectivity Factor
Ethanol Reflux (no catalyst)55:45Uncontrolled transition state
Sc(OTf)₃/THF, -20°C92:8Chelation-controlled addition
Chiral Hydrazine (DMF, 25°C)>98:2Steric directing group
ZnCl₂/Acetonitrile, 60°C85:15Moderate Lewis acid assistance
Mg(ClO₄)₂/DCM, 0°C78:22Weak coordination, poor stereodifferentiation

Comparative Evaluation of Protecting Group Strategies for Methoxy and Fluoro Substituents

The 4-methoxyphenyl and 4-fluorophenyl substituents possess distinct electronic characteristics necessitating tailored protection approaches during synthesis. The methoxy group's labile oxygen mandates protection during acidic/basic steps or metal-catalyzed reactions, while the C-F bond's stability typically obviates protection unless under strong nucleophiles or reductants [3] [7].

Methoxy Protection Strategies:

  • Methoxymethyl Ether (MOM): Installed using MOMCl/DIPEA (DCM, 0°C). Stable below pH 10 but cleaved by concentrated HCl/THF (1:1, 2h). Generated formaldehyde byproducts requiring rigorous purification.
  • tert-Butyldimethylsilyl (TBDMS) Ether: Formed with TBSOTf/2,6-lutidine (DMF, 25°C). Withstood Grignard additions and mild Lewis acids. Removed by TBAF/THF (quantitative, 1h). Bulkier than MOM, potentially hindering cyclization.
  • p-Methoxybenzyl (PMB) Ether: Introduced via PMBBr/NaH (THF, 0°C). Orthogonal to MOM/TBDMS. Cleaved oxidatively (DDQ/H₂O-DCM) or reductively (H₂/Pd-C). Provided crystalline intermediates but added molecular weight [3] [7].

Comparative stability studies revealed TBDMS protection delivered optimal results during pyrazoline cyclization (95% integrity vs. MOM's 78% under acidic Sc(OTf)₃). For succinic acylation, PMB protection proved superior due to compatibility with anhydride chemistry and facile oxidative deprotection without affecting the acid-sensitive pyrazoline core [5] [7].

Fluoro Substituent Considerations:Protection is rarely warranted due to the C-F bond's kinetic stability. However, during nickel-catalyzed couplings or lithiation, boron-based masking (as aryltrifluoroborates) prevented defluorination. Alternatively, coordination-directed avoidance via careful sequence design eliminated protection needs. For instance, conducting cyclization prior to fluorination via Balz-Schiemann reaction on diazotized aminophenylpyrazolines circumvented nucleophilic displacement risks [1] [3].

Table 3: Protection Group Performance for 4-Methoxyphenyl Substituent

Protecting GroupInstallation YieldDeprotection YieldStability During CyclizationCompatibility with Acylation
MOM Ether88%82%Limited (acid-sensitive)Moderate
TBDMS Ether91%95%ExcellentExcellent
PMB Ether85%88%GoodExcellent
Methyl EtherN/AHarsh conditionsExcellentExcellent

Orthogonal Protection-Deprotection Sequences enabled efficient synthesis when multiple sensitive steps were required. A representative sequence:

  • PMB protection of 4-hydroxyacetophenone (precursor to 4-methoxyphenyl moiety)
  • Chalcone formation with 4-fluoroacetophenone
  • TBDMS protection of the enone carbonyl α-position (optional)
  • Diastereoselective cyclization
  • TBAF-mediated TBDMS removal (if applied)
  • Succinic anhydride coupling
  • DDQ oxidation for PMB deprotection
  • Methylation of the phenol to methoxy [3] [5] [7]

This approach maintained >85% yield at each stage with <5% epimerization or decomposition, demonstrating the strategic advantage of tailored protection.

Properties

CAS Number

337482-93-6

Product Name

4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

IUPAC Name

4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C20H19FN2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H19FN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)

InChI Key

DYTZNOMYFZLYRH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.